molecular formula C27H18IN3O B4288837 3-BENZOYL-7-IODO-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-1,3-DICARBONITRILE

3-BENZOYL-7-IODO-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-1,3-DICARBONITRILE

Cat. No.: B4288837
M. Wt: 527.4 g/mol
InChI Key: WMKOBBDOOLIQTJ-UHFFFAOYSA-N
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Description

3-BENZOYL-7-IODO-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-1,3-DICARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a benzoyl group, an iodine atom, and a phenyl group attached to a tetrahydropyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-7-IODO-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-1,3-DICARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the tetrahydropyrroloquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzoyl group: This step often involves Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst.

    Addition of the phenyl group: This can be done through a Suzuki-Miyaura coupling reaction using a phenylboronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-7-IODO-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-1,3-DICARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of certain atoms within the molecule.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the iodine atom.

Scientific Research Applications

3-BENZOYL-7-IODO-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-1,3-DICARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-BENZOYL-7-IODO-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-1,3-DICARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with a quinoline core structure, such as quinine and chloroquine.

    Benzoyl-substituted compounds: Molecules like benzoyl peroxide and benzoyl chloride.

    Iodo-substituted compounds: Compounds such as iodobenzene and iodoform.

Uniqueness

3-BENZOYL-7-IODO-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-1,3-DICARBONITRILE is unique due to its combination of functional groups and its tetrahydropyrroloquinoline core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-benzoyl-7-iodo-2-phenyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18IN3O/c28-21-12-13-22-20(15-21)11-14-24-27(17-30,26(32)19-9-5-2-6-10-19)25(23(16-29)31(22)24)18-7-3-1-4-8-18/h1-15,23-25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKOBBDOOLIQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(N3C(C2(C#N)C(=O)C4=CC=CC=C4)C=CC5=C3C=CC(=C5)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-BENZOYL-7-IODO-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-1,3-DICARBONITRILE
Reactant of Route 2
3-BENZOYL-7-IODO-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-1,3-DICARBONITRILE
Reactant of Route 3
3-BENZOYL-7-IODO-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-1,3-DICARBONITRILE
Reactant of Route 4
3-BENZOYL-7-IODO-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-1,3-DICARBONITRILE
Reactant of Route 5
3-BENZOYL-7-IODO-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-1,3-DICARBONITRILE
Reactant of Route 6
3-BENZOYL-7-IODO-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-1,3-DICARBONITRILE

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